5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound that belongs to the class of thiazolopyridazines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridazine ring, with additional substituents such as a 3-methylbenzyl group, a morpholino group, and a phenyl group
Preparation Methods
The synthesis of 5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Formation of the Pyridazine Ring: The pyridazine ring is then formed by reacting the thiazole intermediate with a hydrazine derivative under acidic conditions.
Introduction of Substituents: The 3-methylbenzyl, morpholino, and phenyl groups are introduced through various substitution reactions, often involving nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the thiazolopyridazine core.
Scientific Research Applications
5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.
Biological Studies: It can be used as a tool compound in biological studies to investigate the role of specific molecular targets and pathways.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used in chemical biology to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar compounds to 5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one include other thiazolopyridazines and related heterocyclic compounds. Some examples are:
5-benzyl-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one: Similar structure but lacks the 3-methyl group on the benzyl substituent.
5-(3-methylbenzyl)-2-morpholino-7-(4-methylphenyl)thiazolo[4,5-d]pyridazin-4(5H)-one: Similar structure but has a methyl group on the phenyl substituent.
5-(3-methylbenzyl)-2-piperidino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one: Similar structure but has a piperidino group instead of a morpholino group.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-[(3-methylphenyl)methyl]-2-morpholin-4-yl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-16-6-5-7-17(14-16)15-27-22(28)20-21(19(25-27)18-8-3-2-4-9-18)30-23(24-20)26-10-12-29-13-11-26/h2-9,14H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXWSMZGDWDXCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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